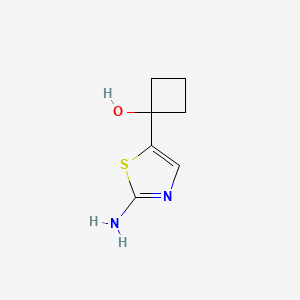










|
REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[Li]CCCC.Cl[Si](C)(C)C.[C:17]1(=[O:21])[CH2:20][CH2:19][CH2:18]1>C1COCC1>[NH2:1][C:2]1[S:3][C:4]([C:17]2([OH:21])[CH2:20][CH2:19][CH2:18]2)=[CH:5][N:6]=1
|


|
Name
|
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC=CN1
|
|
Name
|
|
|
Quantity
|
360 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
56.18 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
28.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
5.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC1)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 1 hour at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was warmed to −10° C.
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise and after 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
was quenched with saturated ammonium chloride solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed to 23° C
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with ethyl acetate (300 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by silica gel chromatography (15:1→7:1 CHCl3—MeOH)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1SC(=CN1)C1(CCC1)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.24 g | |
| YIELD: CALCULATEDPERCENTYIELD | 59.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |